molecular formula C11H12O5 B8719787 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER CAS No. 36727-18-1

4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER

Cat. No. B8719787
Key on ui cas rn: 36727-18-1
M. Wt: 224.21 g/mol
InChI Key: ZUCXCLGDOOFLCH-UHFFFAOYSA-N
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Patent
US08101774B2

Procedure details

To a solution of 5-bromo-4-methoxymethoxyisophthalic acid dimethyl ester (6.00 g) in dioxane (60 mL) were added [1,1′ bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (1:1) (600 mg) and 1M dimethylzinc/hexane solution (20 mL), and the mixture was stirred at 120° C. for 5.5 hours under heating. The reaction solution was allowed to stand for cooling down to room temperature, and 1M hydrochloric acid (40 mL) was added dropwise thereto. After the reaction solution was diluted with ethyl acetate (100 mL), the insoluble material was filtered through a Celite pad. The organic layer was separated, washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=9:1, v/v) to give the title compound (2.97 g).
Name
5-bromo-4-methoxymethoxyisophthalic acid dimethyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Name
dimethylzinc hexane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:13]=[C:12](Br)[C:11]([O:15]COC)=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=1.[CH3:20][Zn]C.CCCCCC.Cl>O1CCOCC1.C(OCC)(=O)C>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:13]=[C:12]([CH3:20])[C:11]([OH:15])=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
5-bromo-4-methoxymethoxyisophthalic acid dimethyl ester
Quantity
6 g
Type
reactant
Smiles
COC(C1=CC(C(=O)OC)=C(C(=C1)Br)OCOC)=O
Name
dimethylzinc hexane
Quantity
20 mL
Type
reactant
Smiles
C[Zn]C.CCCCCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
for cooling down to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
COC(C1=CC(C(=O)OC)=C(C(=C1)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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